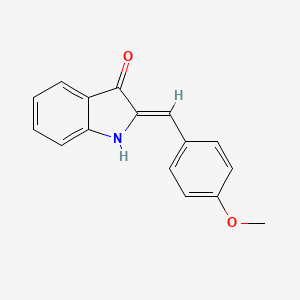

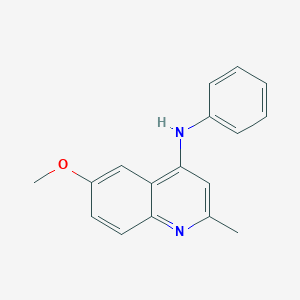

2-(4-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to "2-(4-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one" has been documented in several studies. A notable example includes the synthesis of complexes with Co+2, Ni+2, Cu+2, and Zn+2 using a Schiff base ligand derived from the reaction with various metal ions. These complexes were characterized by a range of techniques, suggesting a 1:1 or 1:2 metal to ligand mole ratios and proposing different geometries based on the metal center involved (Khan et al., 2015). Another synthesis pathway involves the reaction of 2'-Hydroxydihydrochalcone with paraformaldehyde and aqueous diethylamine, leading to a compound characterized by IR, NMR, MS, and X-ray diffraction studies, indicating the presence of positional disorder in the crystal structure (Simon et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through various analytical techniques. For instance, X-ray crystallography has provided insights into the geometry and spatial arrangement of atoms within the molecule. Studies have shown that these compounds can exhibit different molecular geometries, including square planar and octahedral, depending on the metal ion involved in the complex (Khan et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming complexes with metal ions, which can significantly alter their chemical properties. The reaction mechanisms often involve coordination through phenolic oxygen, azomethine nitrogen, and carbonyl groups, leading to the formation of complexes with distinct chemical and physical properties (Khan et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and molar conductance, of these compounds and their complexes have been studied. The low values of molar conductance observed in these complexes suggest their non-electrolyte nature. The physical characterization helps in understanding the stability and solubility of these compounds in different solvents, which is crucial for their potential applications (Khan et al., 2015).

Chemical Properties Analysis

The chemical properties, including antimicrobial and antioxidant activities, of these compounds have been a focus of research. For example, the synthesized complexes showed potent antibacterial and antifungal activities, while the ligands displayed significant DPPH radical scavenging activity, indicating their potential as antimicrobial and antioxidant agents (Khan et al., 2015).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Bis-Schiff bases of isatin, which are chemically related to "2-(4-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one", have been studied for their corrosion inhibition effects on mild steel in acidic environments. These compounds, including variations like (2-methoxybenzylidene)hydrazono)indolin-2-one, showed significant inhibition effects, supporting their potential application in protecting metals from corrosion. The adsorption of these inhibitors on metal surfaces follows Langmuir's adsorption isotherm, indicating a strong and protective inhibitor film formation on the metal surface (Ansari & Quraishi, 2014).

Anti-inflammatory and Antitumor Activities

Compounds structurally related to "this compound" have been synthesized and evaluated for their potential as anti-inflammatory and anticancer agents. For instance, derivatives of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones showed equipotent anti-inflammatory activities to indomethacin, a widely used anti-inflammatory drug, with reduced ulcerogenic effects. This suggests their utility in developing safer anti-inflammatory medications (Ikuta et al., 1987).

Chemosensing

A rhodamine-based compound was synthesized for the selective sensing of Zn2+ and Al3+ ions, demonstrating the potential of such molecules in environmental monitoring and bioimaging applications. This compound showed significant fluorescence enhancement upon binding with these metal ions, indicating its use as a fluorescent dual sensor (Roy et al., 2019).

Antimicrobial and Antioxidant Activities

Novel complexes of "3-(2-(2-hydroxy-3-methoxybenzylidene)hydrazono)indolin-2-one" were synthesized and showed promising antimicrobial and antioxidant properties. These findings suggest the potential application of such compounds in pharmaceutical formulations aimed at combating microbial infections and oxidative stress-related conditions (Khan et al., 2015).

Oligoribonucleotide Synthesis

The 4-methoxybenzyl group has been utilized as a protecting group in the synthesis of oligoribonucleotides, highlighting its role in the synthesis of biologically relevant molecules. This application underscores the versatility of 4-methoxybenzyl-protected compounds in facilitating the synthesis of complex biological molecules (Takaku & Kamaike, 1982).

Propiedades

IUPAC Name |

(2Z)-2-[(4-methoxyphenyl)methylidene]-1H-indol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)10-15-16(18)13-4-2-3-5-14(13)17-15/h2-10,17H,1H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMXAPZBYOLSEP-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(diethylamino)benzylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5566303.png)

![3-[2-(dimethylamino)ethyl]-8-[4-(methylthio)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5566305.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5566308.png)

![1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride](/img/structure/B5566344.png)

![1-(2-furyl)-2-[(3R*,4R*)-3-hydroxy-3-isopropyl-4-methylpyrrolidin-1-yl]-2-oxoethanone](/img/structure/B5566349.png)

![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5566364.png)

![6',7'-dimethoxy-1'-phenyl-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5566382.png)

![ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5566384.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)

![(1S)-2-oxo-1-phenyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanol](/img/structure/B5566405.png)